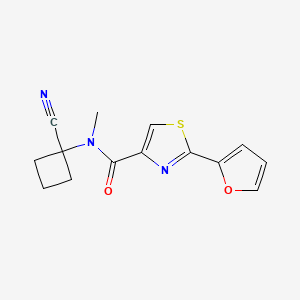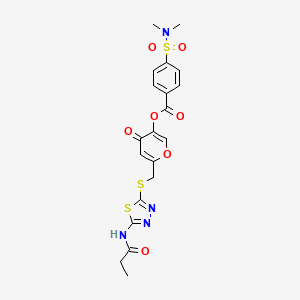
2-(2,4-dichlorophenoxy)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide is a useful research compound. Its molecular formula is C18H16Cl2N2O3S and its molecular weight is 411.3. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dichlorophenoxy)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenoxy)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photochemical and Thermochemical Properties : Compounds related to the chemical of interest, including N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide and others, were studied for their photochemical and thermochemical properties. These compounds demonstrated potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and free energy of electron injection suitable for photovoltaic cells. Additionally, their non-linear optical activity was investigated, revealing significant second-order hyperpolarizability values, which is crucial for applications in photonics and telecommunications (Mary et al., 2020).
Antitumor Activity : Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share a structural similarity with the chemical of interest, indicated considerable antitumor activity against various cancer cell lines. These findings highlight the potential of these compounds in developing new therapeutic agents for cancer treatment (Yurttaş et al., 2015).
Hypoglycemic Activity : Novel acetamide derivatives, including 2-(4-((2, 4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides, were synthesized and evaluated for their hypoglycemic activity in an animal model. The compounds showed significant activity, suggesting their potential in developing treatments for diabetes (Nikaljea et al., 2012).
Antioxidant Properties : A study on novel 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(2-arylmethyleneamino) acetamides and related derivatives evaluated their antioxidant properties. The compounds demonstrated significant effects in in vitro tests, including lipid peroxidation levels and free radical scavenging properties (Ayhan-Kılcıgil et al., 2012).
Antimicrobial Activity : Various benzothiazole-based compounds, including those structurally related to the chemical , were synthesized and tested for their antimicrobial properties. These compounds showed promising activity against a range of bacteria, mycobacteria, and fungi, indicating their potential in developing new antimicrobial agents (Krátký et al., 2017).
Hypervalent Interactions in Benzothiazole Derivatives : A study focusing on hypervalent CO⋯S interactions in 1,3-benzothiazole derivatives, including 2-(4-chlorophenoxy)-2-methylpropionic acid derivatives, highlighted their significance in the context of supramolecular chemistry and potential pharmaceutical applications (Navarrete-Vázquez et al., 2012).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3S/c1-3-24-12-5-6-14-16(9-12)26-18(22(14)2)21-17(23)10-25-15-7-4-11(19)8-13(15)20/h4-9H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTHNXSNEZWZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)COC3=C(C=C(C=C3)Cl)Cl)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2617310.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2617312.png)

![(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methylamine](/img/structure/B2617314.png)


![6-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyridine-3-carbonitrile](/img/structure/B2617317.png)
![N-(4-butylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2617322.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide](/img/structure/B2617324.png)